4-amino-1,2-dihydroisoquinolin-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1,2-dihydroisoquinolin-1-one hydrobromide is a chemical compound with the molecular formula C9H9BrN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,2-dihydroisoquinolin-1-one hydrobromide can be achieved through a transition-metal-free method. One such method involves the reaction of arynes with 4,5-disubstituted oxazoles via a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes. This method yields 4-amino-1,2-dihydroisoquinolin-1-one in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the transition-metal-free synthesis method mentioned above can be scaled up for industrial applications. This method’s efficiency and scalability make it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-amino-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Scientific Research Applications
4-amino-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-amino-1,2-dihydroisoquinolin-3(4H)-one: Another derivative of isoquinoline with similar chemical properties.
3,4-dihydroisoquinolin-1(2H)-one:
Uniqueness
4-amino-1,2-dihydroisoquinolin-1-one hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2768332-18-7 |
---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.